1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by the introduction of the spiro linkage. Key steps may include:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Spiro linkage formation: This step involves the cyclization of the indole and pyrrole rings through a suitable spiro-forming reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3 (Chromium trioxide)
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways involved: The compound may influence specific biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-pyrrole] derivatives: Compounds with similar spiro structures but different substituents.
Fluoro-substituted benzoyl compounds: Compounds with a fluoro group on the benzoyl ring but different core structures.
Hydroxy and methoxyethyl substituted compounds: Compounds with hydroxy and methoxyethyl groups but different overall structures.
Uniqueness
1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of functional groups and spiro structure, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H23FN2O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4'E)-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C24H23FN2O5/c1-4-26-18-8-6-5-7-16(18)24(23(26)31)19(21(29)22(30)27(24)11-12-32-3)20(28)15-10-9-14(2)17(25)13-15/h5-10,13,28H,4,11-12H2,1-3H3/b20-19- |
InChI Key |
DFVDOXJPBYCVPT-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.